
1-(3-Phenylprop-1-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylprop-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring attached to a phenylprop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Phenylprop-1-en-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cinnamaldehyde under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous solvents . Microwave irradiation has also been utilized to accelerate the reaction, resulting in higher yields and shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylprop-1-en-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple cyclic amine with a similar structure but lacking the phenylprop-1-en-1-yl group.
Pyrrolidine: Another cyclic amine with a five-membered ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: 1-(3-Phenylprop-1-en-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-1-en-1-yl group enhances its reactivity and potential for various applications compared to simpler piperidine derivatives .
Eigenschaften
CAS-Nummer |
77084-89-0 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-(3-phenylprop-1-enyl)piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-9,13H,2,5-6,10-12H2 |
InChI-Schlüssel |
LIFOJIIJOWKWGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
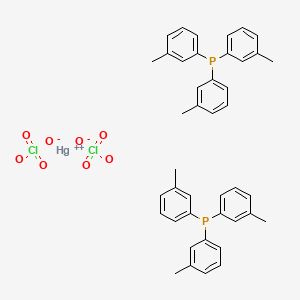
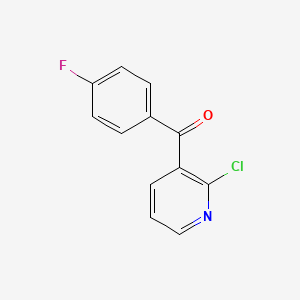

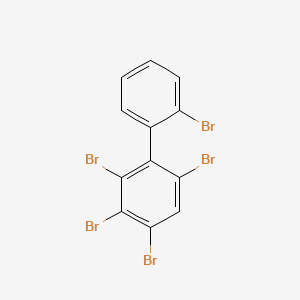
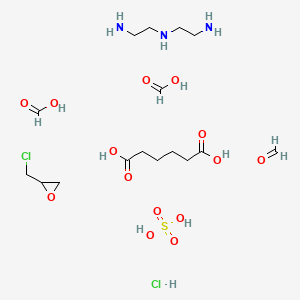
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

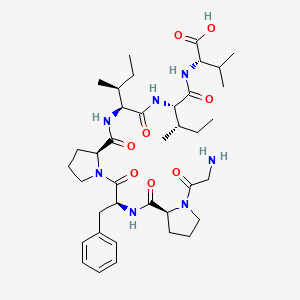
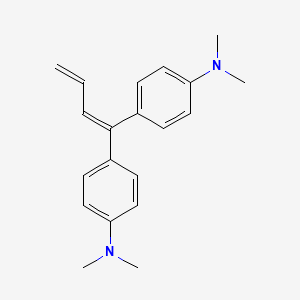
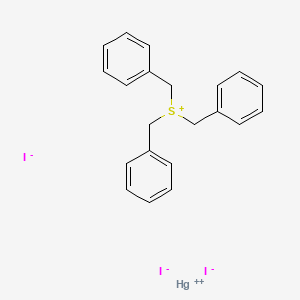
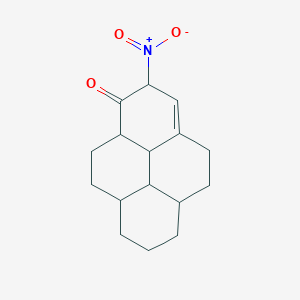
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

